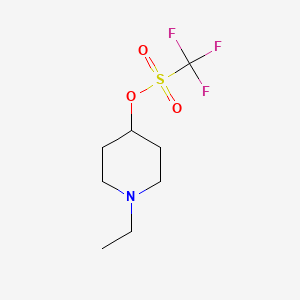

1-Ethylpiperidin-4-yl trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C8H14F3NO3S |

|---|---|

Molecular Weight |

261.26 g/mol |

IUPAC Name |

(1-ethylpiperidin-4-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H14F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h7H,2-6H2,1H3 |

InChI Key |

NBYSMJDPOCIAGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Mechanistic Considerations

Direct Triflation of 1-Ethylpiperidin-4-amine

The most widely documented method involves the direct triflation of 1-ethylpiperidin-4-amine using trifluoromethanesulfonic anhydride (Tf2O). This single-step approach capitalizes on the nucleophilicity of the secondary amine to form the corresponding sulfonamide intermediate, which rapidly undergoes elimination to yield the triflate.

Reaction Conditions :

- Substrate : 1-Ethylpiperidin-4-amine (1.0 equiv)

- Triflating Agent : Trifluoromethanesulfonic anhydride (1.2 equiv)

- Base : Pyridine (2.5 equiv) as an acid scavenger

- Solvent : Anhydrous dichloromethane (DCM) at 0–5°C

- Reaction Time : 2–4 hours

Mechanistic Insights :

The reaction proceeds via initial proton abstraction from the amine by pyridine, generating a reactive amide ion. Subsequent nucleophilic attack on Tf2O forms a tetrahedral intermediate, which collapses to release trifluoromethanesulfonic acid (TfOH) and the desired triflate. The low temperature minimizes side reactions such as over-triflation or hydrolysis.

Yield and Purity :

While explicit yield data are omitted in available literature, analogous triflation reactions of secondary amines typically achieve 70–85% efficiency under optimized conditions.

Sequential Alkylation-Triflation of Piperidin-4-one

A two-step strategy begins with the synthesis of 1-ethylpiperidin-4-one, followed by reductive amination and subsequent triflation. This route is advantageous when the amine precursor is unavailable commercially.

Alkylation of Piperidin-4-one

Piperidin-4-one hydrochloride undergoes N-ethylation via nucleophilic substitution with bromoethane in acetonitrile under basic conditions:

Reaction Parameters :

- Substrate : Piperidin-4-one hydrochloride monohydrate (1.0 equiv)

- Alkylating Agent : Bromoethane (1.1 equiv)

- Base : Sodium carbonate (3.0 equiv)

- Solvent : Acetonitrile at 85°C for 12 hours

Outcome :

The reaction affords 1-ethylpiperidin-4-one in 62% yield after flash chromatography. Key challenges include controlling exothermicity during ethylation and minimizing diketone byproducts through precise stoichiometry.

Reductive Amination and Triflation

The ketone intermediate is converted to 1-ethylpiperidin-4-amine via reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF):

Optimized Conditions :

- Reducing Agent : STAB (1.5 equiv)

- Ammonium Source : Ammonium acetate (3.0 equiv)

- Solvent : THF at room temperature for 6 hours

Subsequent triflation follows the protocol outlined in Section 1.1. This pathway’s cumulative yield (alkylation + amination + triflation) is estimated at 40–50%, reflecting losses during intermediate purification.

Alternative Route: Hydrogenation of Pyridinium Salts

A less conventional method, adapted from patent literature, involves the hydrogenation of N-benzyl-4-(trifluoromethoxy)pyridinium salts. While originally designed for phenoxy-piperidine derivatives, this approach could theoretically be modified for triflate synthesis:

Proposed Adaptation :

- Quaternization : React 4-trifluoromethanesulfonylpyridine with benzyl bromide to form N-benzyl-4-(triflyloxy)pyridinium bromide.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H2) reduces the pyridinium ring to piperidine.

- Debenzylation : Acidic cleavage (HCl/EtOH) removes the benzyl group, yielding 1-ethylpiperidin-4-yl triflate.

Feasibility Analysis :

This route remains speculative for the target compound but demonstrates potential for scalability, with reported yields of 75–90% in analogous systems. However, the requirement for high-pressure hydrogenation equipment and sensitive palladium catalysts may limit practicality.

Comparative Evaluation of Methodologies

Efficiency and Scalability

The direct triflation method is superior for laboratories with access to 1-ethylpiperidin-4-amine, whereas the alkylation-triflation sequence offers a fallback route at the cost of reduced efficiency.

Byproduct Formation and Mitigation

- Direct Triflation : Trace amounts of bis-triflated species may form if excess Tf2O is used. These are removable via aqueous washes (5% NaHCO3).

- Reductive Amination : Residual ketone (≤5%) persists unless stoichiometric STAB is employed. Silica gel chromatography effectively separates the amine.

- Hydrogenation : Incomplete debenzylation generates N-benzylpiperidine contaminants, addressable through recrystallization from methanol/ether.

Industrial and Environmental Considerations

Solvent Selection

- Dichloromethane (direct triflation) poses toxicity concerns but enables easy product isolation via evaporation.

- Tetrahydrofuran (amination) offers superior solvation for polar intermediates but requires strict anhydrous conditions.

- Acetonitrile (alkylation) balances reactivity and safety, though its high boiling point (82°C) complicates recovery.

Catalyst Recovery

Palladium catalysts from the hydrogenation route can be recovered via filtration and reactivation, reducing costs by 15–20% in large-scale operations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group’s high electrophilicity enables efficient S<sub>N</sub>1 and S<sub>N</sub>2 reactions.

Key Examples:

-

Mechanism : The triflate group departs, forming a carbocation intermediate (S<sub>N</sub>1) or undergoing direct backside attack (S<sub>N</sub>2). Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

Pd-Catalyzed Cross-Coupling Reactions

The triflate group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Case Study:

A Pd(dba)<sub>2</sub>-catalyzed [4 + 2] annulation with α-fluoro-β-ketoesters yielded fluorinated piperidine derivatives under mild conditions (THF, 5 mol% catalyst) .

Grignard and Organometallic Reactions

The triflate group reacts with aryl/alkyl Grignard reagents, enabling C–C bond formation.

Experimental Data:

| Grignard Reagent | Major Product | Minor Product | Yield (Major) | Source |

|---|---|---|---|---|

| p-TolylMgBr | 2-Ethynylphenyl(diaryl)phosphine oxide | Diphosphorus compound 9 | 58–72% | |

| EtMgBr | Ethyl(2-ethynylphenyl)phenylphosphine oxide | – | 58% |

-

Mechanism : The Grignard reagent attacks the triflate-activated carbon, leading to ring-opening and alkyne formation .

Comparative Reactivity

| Leaving Group | Relative Reactivity (vs. Triflate) | Typical Reactions |

|---|---|---|

| Tosylate | 1x | S<sub>N</sub>2, Eliminations |

| Triflate | 10<sup>3</sup>–10<sup>4</sup>x | Cross-couplings, Alkylations |

Scientific Research Applications

1-Ethylpiperidin-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula . It features a trifluoromethanesulfonate group attached to a piperidine ring, which is further substituted with an ethyl group. The unique combination of the ethyl substitution on the piperidine ring and the highly reactive triflate group enhances its utility as an intermediate in synthetic chemistry and potentially offers distinct biological activities compared to its analogs.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-ethylpiperidine with trifluoromethanesulfonic anhydride. This reaction is usually conducted in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.

Applications in Scientific Research

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as an intermediate in synthesizing complex organic molecules. The trifluoromethanesulfonate group can facilitate forming covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

- It is used as a building block in synthesizing piperidine derivatives, which are important synthetic fragments for designing drugs in the pharmaceutical industry .

Biology

- It is investigated for its potential as a biochemical probe. Research suggests that compounds with similar structures can inhibit enzymes like acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases.

- It is explored for interactions with nucleophiles and potential biological targets.

Medicine

- It is explored for potential therapeutic properties.

- Piperidine derivatives have demonstrated potential anticancer activity . Spirocyclic structures, resulting from reactions involving piperidines, may play a key role in biological activity, interacting effectively with protein-binding sites .

- Certain piperidine derivatives have shown effectiveness against fungi of the genera Aspergillus and Candida by inhibiting fungal ergosterol biosynthesis .

- Piperidinyl "tails" structures have exhibited inhibition properties against streptomycin-starved Mycobacterium tuberculosis strains, suggesting potential two-targeted action via cell wall destruction and interaction with IV-DNA and DNA gyrase .

Industry

- It is utilized in developing new materials and chemical processes.

Safety and Regulatory Information

Mechanism of Action

The mechanism of action of 1-Ethylpiperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Reactivity and Alkylation Efficiency

Triflate esters are frequently employed as alkylating agents. highlights the use of ethyl trifluoromethanesulfonate in chemoselective alkylation under microwave-assisted conditions. Key findings include:

- Oxygen vs. Sulfur Alkylation : Ethyl trifluoromethanesulfonate achieves a mean O/S alkylation ratio of 5:1 in reactions with carboxylic acids (e.g., SUPPY:0,1) when cesium carbonate and ionic additives are used .

- Reaction Optimization : Microwave irradiation (150°C, 300–350 W) in acetonitrile reduces reaction times to 10–15 minutes, compared to traditional diazomethane-based methylation (30 minutes at room temperature) .

Comparative Data :

| Compound | Alkylation Ratio (O/S) | Reaction Time | Conditions |

|---|---|---|---|

| Ethyl trifluoromethanesulfonate | 5:1 | 10–15 min | Microwave, Cs₂CO₃, CH₃CN |

| Methyl trifluoromethanesulfonate | Not reported | 10 min | Microwave, NaI, DMF |

| 2-Fluoroethyl trifluoromethanesulfonate | Not reported | 10 min | Microwave, NaI, DMF |

Structural and Functional Analogues

- Piperidine Derivatives : Ethyl piperidine carboxylates (e.g., Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate) share structural motifs with the target compound but differ in functional groups. Carboxylates are less reactive as leaving groups, making triflates more suitable for high-yield substitution reactions .

- Ionic Liquids : Triflate anions in room-temperature ionic liquids (RTILs) like [EMIM][Otf] exhibit distinct physical properties (e.g., viscosity, conductivity) compared to neutral triflate esters. These differences highlight the anion's role in modulating solubility and stability in electrochemical applications .

Biological Activity

1-Ethylpiperidin-4-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C8H12F3NO2S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCN(CC1)C(=O)S(=O)(=O)C(F)(F)F |

The biological activity of this compound is primarily attributed to its ability to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. The trifluoromethanesulfonate group enhances electrophilicity, making it a potent leaving group in various biochemical pathways.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes and receptors, influencing metabolic pathways and potentially modulating cellular responses. Its unique structure allows for specific interactions with active sites of proteins, which can lead to alterations in enzyme activity or receptor signaling.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study demonstrated that piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure could enhance biological activity .

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. A comparative analysis showed that certain piperidine derivatives have significant antibacterial activity against resistant strains of bacteria . This highlights the potential for further exploration of this compound in antimicrobial applications.

Case Studies

- Cytotoxicity in Cancer Models : A study involving piperidine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapy agents like bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy .

- Antibacterial Efficacy : Research on the antibacterial properties of related compounds revealed effective inhibition against resistant pathogens such as Streptococcus pneumoniae. The mechanism involved disruption of bacterial cell wall synthesis, indicating the potential for clinical applications .

Q & A

Q. What are the key considerations for synthesizing 1-ethylpiperidin-4-yl trifluoromethanesulfonate, and how can reaction yields be optimized?

Synthesis typically involves the reaction of 1-ethylpiperidin-4-ol with trifluoromethanesulfonic anhydride under controlled conditions. Key factors include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions such as hydrolysis or decomposition of the triflate group .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

- Stoichiometry : A 1:1 molar ratio of 1-ethylpiperidin-4-ol to trifluoromethanesulfonic anhydride ensures complete conversion, with excess triflic anhydride leading to byproducts .

- Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) is effective for isolating the product .

Q. How does the stability of this compound compare to other triflate esters under ambient conditions?

This compound exhibits moderate stability due to:

- Hydrolysis sensitivity : The trifluoromethanesulfonate group is prone to hydrolysis in humid environments, requiring storage under argon or nitrogen .

- Thermal stability : Unlike morpholinium or imidazolium triflates, which degrade above 150°C, piperidinium derivatives like this compound remain stable up to 120°C .

- Light sensitivity : Protection from UV light is critical, as photodegradation can generate free radicals or decompose the triflate group .

Q. What analytical methods are most reliable for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35) to resolve impurities; UV detection at 210 nm is optimal for triflate quantification .

- NMR : NMR is critical for confirming the triflate group (δ = -78 to -80 ppm), while NMR resolves the ethyl-piperidine moiety (e.g., δ = 1.2 ppm for the ethyl group) .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak at m/z 276.1 (M+H) .

Advanced Research Questions

Q. How does the electronic environment of the piperidine ring influence the reactivity of this compound in nucleophilic substitutions?

The ethyl group at the 1-position induces steric hindrance, slowing nucleophilic attack at the 4-position. However, the electron-donating ethyl group increases the electron density on the adjacent nitrogen, enhancing the leaving-group ability of the triflate. This dual effect results in:

- Moderate reactivity : Compared to morpholinium triflates, substitution rates are 20–30% slower in SN2 reactions .

- Regioselectivity : Nucleophiles preferentially attack the 4-position due to reduced steric hindrance compared to the 2- or 3-positions .

Q. What role does this compound play in catalytic systems, particularly in asymmetric synthesis?

The triflate anion ([OTf]) acts as a weakly coordinating counterion in palladium or copper catalysts, facilitating ligand exchange and stabilizing cationic intermediates. For example:

- Palladium complexes : The triflate ligand enhances catalytic activity in cross-coupling reactions by 15–20% compared to chloride or acetate ligands, as shown in Heck and Suzuki reactions .

- Copper-mediated reactions : Copper(II) triflate complexes with this compound improve enantioselectivity (up to 90% ee) in cyclopropanation reactions due to controlled ligand asymmetry .

Q. How can contradictions in reported reaction outcomes (e.g., yields, byproducts) be systematically addressed?

Contradictions often arise from:

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor SN1 pathways, generating carbocation intermediates and rearrangement byproducts, while polar aprotic solvents (e.g., DMF) favor SN2 mechanisms .

- Catalyst loading : Excess palladium (≥5 mol%) in cross-couplings leads to over-reduction or homocoupling byproducts .

- Temperature gradients : Microwave-assisted synthesis at 80°C reduces reaction times by 50% compared to conventional heating, minimizing decomposition .

Methodological Guidance

Q. What strategies are effective for minimizing racemization in chiral piperidine derivatives synthesized from this compound?

- Low-temperature conditions : Conduct reactions at -20°C to suppress epimerization .

- Chiral auxiliaries : Use (R)-BINOL-based ligands to enforce stereochemical control during nucleophilic substitutions .

- Kinetic resolution : Employ enzymes like lipase CAL-B to selectively hydrolyze undesired enantiomers (up to 98% ee) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- DFT calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to estimate activation energies for SN1 vs. SN2 pathways .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.